

Altromycin H structure elucidation and chromophore ring

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Compound Focus: Altromycin H

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Structural Overview of Altromycin H

Altromycin H is an anticancer antibiotic that belongs to a larger complex of compounds (Altromycins A-I) produced by an actinomycete culture. These compounds share a common planar chromophore ring but differ in their sugar substituents [1].

A critical structural distinction divides the Altromycin family into two groups: those with a C(5) altrose substituent (Altromycins A-G) and those without it (Altromycins H and I). **Altromycin H** specifically consists of three main regions [1]:

- **A central planar chromophore ring:** This is common to all Altromycins.
- **An epoxide ring** at the C(2) position.
- **A disaccharide** at the C(10) position, composed of N,N-dimethyl-vancosamine and 2,6-di-deoxy-3-O-methylaltrose [1].

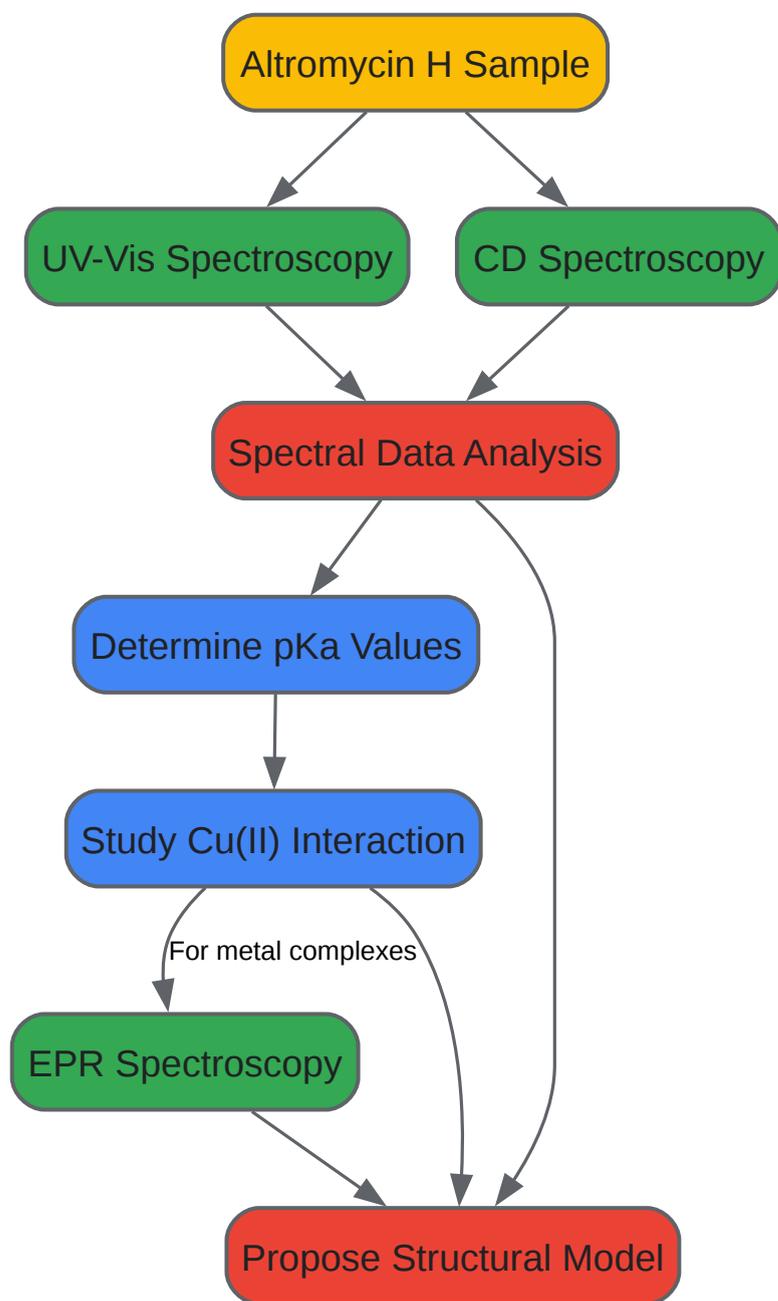
The absence of the C(5) altrose substituent in **Altromycin H** is a key factor that influences its chemical and biological activity compared to other family members like Altromycin B [1].

Spectroscopic Characterization and Key Properties

Spectroscopic studies, particularly UV-Vis and Circular Dichroism (CD), have been crucial in elucidating the structure and behavior of **Altromycin H**. The table below summarizes the core quantitative data derived from these experiments.

Parameter	Description	Value / Observation
pKa Values [2] [3]	Dissociation constants of phenolic groups on the chromophore	$pK_1 = 6.7$ (C(5)OH) \ $pK_2 = 11.8$ (C(11)OH)
UV-Vis Bands (in methanol) [1]	$\pi \rightarrow \pi^*$ transitions & their sensitivity to pH	• 427 nm (long-axis polarized) \ • 270 nm (short-axis, hydroxyanthraquinone) \ • 258 nm (short-axis, chromone moiety)
Molar Absorptivity [1]	Extinction coefficient at 427 nm	$\epsilon = 5,100 \text{ M}^{-1} \text{ cm}^{-1}$
Copper(II) Interaction [2] [3]	Primary metal ion coordination site (at $4 < \text{pH} < 8$)	Via C(4)=O and C(5)O ⁻ groups of the chromophore
Formation Constant (K_f) [2] [3]	Stability constant for [Cu(AltroH) ₂] complex at 25°C	$(4.00 \pm 0.9) \times 10^{11} \text{ M}^{-2}$

The following diagram illustrates the general experimental workflow employed in the spectroscopic characterization of **Altromycin H** and its interaction with metal ions:



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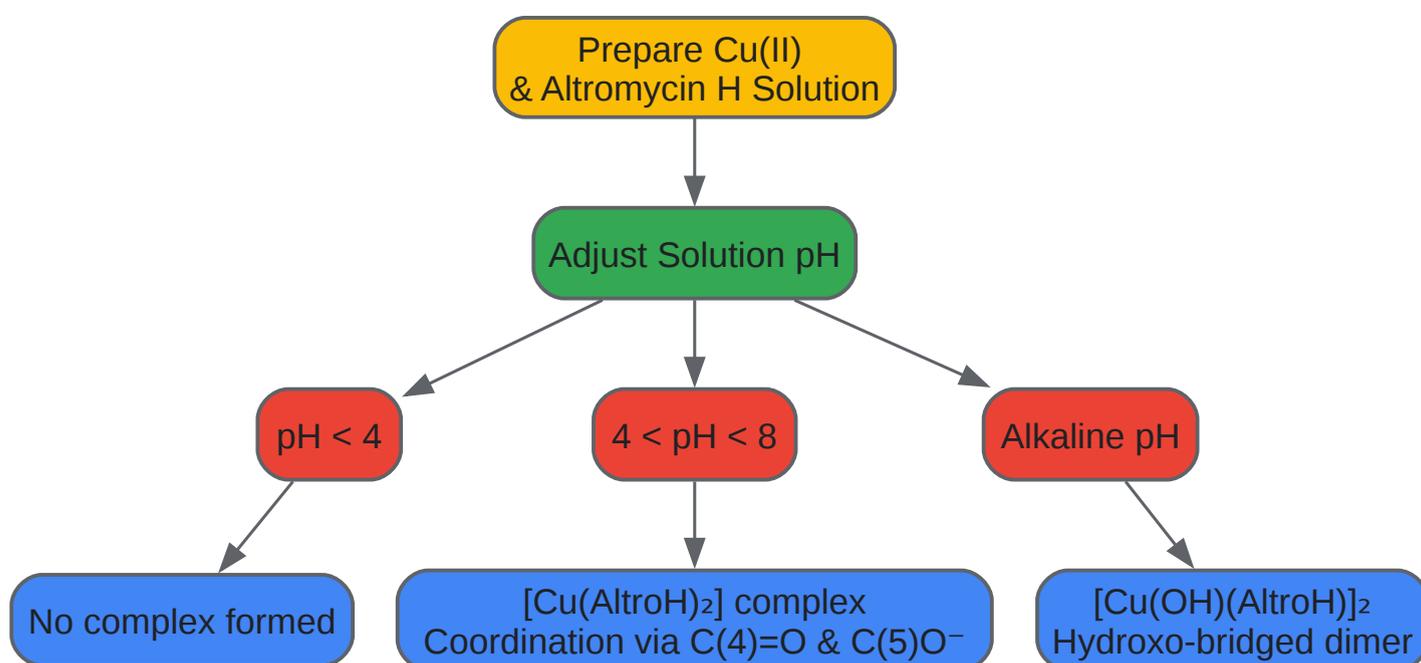
*Experimental workflow for **Altromycin H** characterization.*

Interaction with Copper(II) Ions

The interaction between **Altromycin H** and copper(II) ions is pH-dependent and proceeds in a stepwise manner, forming distinct complexes [2] [3]. The coordination at different pH levels is summarized below:

pH Condition	Complex Formed	Coordination Site / Notes
pH < 4	No interaction	No complexation detected [2] [3].
4 < pH < 8	[Cu(AltroH) ₂]	C(4)=O and C(5)O ⁻ groups of the chromophore ring [2] [3].
Alkaline Solution	[Cu(OH)(AltroH)] ₂	Hydroxo-bridged complex; proposed as the unique species [2] [3].

This complexation behavior highlights the role of the chromophore's ionizable phenolic groups in metal binding. The following diagram outlines the key stages and findings from the copper(II) interaction study:



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Pathway of Cu(II) ion interaction with **Altromycin H** at different pH levels.

Biological Activity and Research Context

Altromycins exhibit highly potent cytotoxic activity against a variety of tumor cell lines, including A549 Human Lung, HCT-8 Human colon, and P388 Leukemia, despite showing only weak antibacterial activity [1]. The structural features, particularly the chromophore ring and its substituents, are directly responsible for these biological activities [1].

Research on other Altromycins, such as Altromycin B, suggests that their mechanism of action involves interaction with DNA via intercalation and covalent modification [1]. The study of metal complexes, like those with Cu(II), is an approach to potentially improve the biological and chemical properties of these anticancer agents [1].

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